molecular formula C30H29ClN2O3S B11665164 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(propan-2-yl)phenyl]benzamide

4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(propan-2-yl)phenyl]benzamide

Katalognummer: B11665164
Molekulargewicht: 533.1 g/mol
InChI-Schlüssel: JGCOMTQBKLJJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(5-chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-(propan-2-yl)phenylamine and benzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[N-(5-chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific structure, which allows for diverse interactions with molecular targets. This uniqueness makes it valuable in scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C30H29ClN2O3S

Molekulargewicht

533.1 g/mol

IUPAC-Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C30H29ClN2O3S/c1-21(2)24-14-17-27(18-15-24)32-30(34)25-12-10-23(11-13-25)20-33(29-19-26(31)16-9-22(29)3)37(35,36)28-7-5-4-6-8-28/h4-19,21H,20H2,1-3H3,(H,32,34)

InChI-Schlüssel

JGCOMTQBKLJJFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)C)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.